bim5078
Overview
Description
Scientific Research Applications
Synthesis and Spectral Studies
One-step Synthesis of Benzimidazoles : Research shows that substituted o-phenylenediamines can react with formaldehyde to yield 1-methylbenzimidazoles, including derivatives such as 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine. This process involves the use of lanthanide shift reagents for spectral analysis (Ellis & Jones, 1974).
Approach Towards Aminobenzo[b]thiophenes : Another study highlights a base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of primary and secondary amines as an approach to synthesize 2-aminobenzo[b]thiophenes (Androsov et al., 2010).
Potentiometric and Polarographic Studies
Potentiometric Titrations : Research on the acidity constants of various 2-substituted 5-nitrobenzimidazole derivatives in nonaqueous solvents provides insights into their acidic strengths and behaviors (Puetuen et al., 1995).
Polarographic Study of Benzimidazolyl Derivatives : A study on the reduction of alkyl benzimidazolyl sulfoxide derivatives at a mercury electrode in aqueous ethanol provides information on the electrochemical properties of these compounds (Johansson & Persson, 1978).
Antiviral and Antimicrobial Applications
Antiviral Evaluation of Benzimidazole Ribonucleosides : Ribosylation of 2-chloro-5(6)-nitrobenzimidazole has been explored for potential antiviral applications against human cytomegalovirus and herpes simplex virus (Zou et al., 1996).
Antimicrobial Evaluation : A study on 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives indicates their potential as anti-inflammatory and analgesic agents with antimicrobial properties (Gaba et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole, also known as BIM5078, is Hepatocyte nuclear factor 4a (HNF4a) . HNF4a is a nuclear receptor that plays a crucial role in the regulation of gene expression in cells.
Mode of Action
This compound acts as a potent antagonist of HNF4a . It directly binds to the ligand-binding pocket of HNF4a, thereby modulating the expression of known HNF4a target genes .
Biochemical Pathways
The antagonistic action of this compound on HNF4a affects various biochemical pathways. One significant effect is the inhibition of insulin gene expression by disrupting the binding of E47 and PDX-1 to the insulin promoter .
Pharmacokinetics
It is soluble in dmso at 10 mg/ml when warmed , which suggests it could have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of gene expression and the selective cytotoxicity to transformed cells . By inhibiting the function of HNF4a, this compound can alter the transcriptional activity of various genes, leading to changes in cellular functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action might be influenced by the solvent environment . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of this compound.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVMRPVZILBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010183 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337506-43-1 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 337506-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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